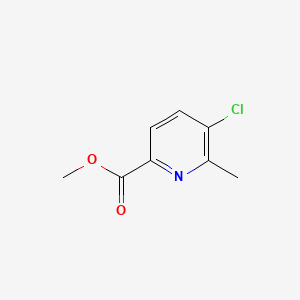

Methyl 5-chloro-6-methylpicolinate

Description

Properties

IUPAC Name |

methyl 5-chloro-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPFFSOVCYMDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856031 | |

| Record name | Methyl 5-chloro-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261749-95-4 | |

| Record name | Methyl 5-chloro-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 5-Chloro-6-Methylpicolinic Acid

The most straightforward synthesis involves esterifying 5-chloro-6-methylpicolinic acid with methanol. This method employs sulfuric acid as a catalyst under reflux conditions, achieving yields comparable to analogous esterification reactions (e.g., 86% for ethyl 2-chloro-6-methylisonicotinate under similar conditions). The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester.

Key Conditions:

-

Reagents: 5-Chloro-6-methylpicolinic acid, methanol, sulfuric acid.

-

Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate, and solvent evaporation.

This method is favored for its simplicity but requires high-purity starting material. Industrial adaptations may use continuous flow reactors to enhance efficiency.

Chlorination of 6-Methylpicolinic Acid Derivatives

An alternative route involves introducing the chlorine atom post-esterification. For example, 6-methylpicolinic acid is first esterified to methyl 6-methylpicolinate, followed by chlorination at the 5-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Example Protocol:

-

Esterification: 6-Methylpicolinic acid is refluxed with methanol and sulfuric acid to yield methyl 6-methylpicolinate.

-

Chlorination: The methyl ester is treated with SOCl₂ at 0–25°C, introducing the chlorine atom at the 5-position.

Advantages:

-

Permits modular synthesis if late-stage chlorination is desired.

-

Avoids handling pre-chlorinated carboxylic acids, which may be unstable.

Challenges:

-

Regioselectivity must be controlled to ensure chlorination occurs exclusively at the 5-position.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Patents describe the use of continuous flow reactors for esterification, which improve heat transfer and reduce reaction times compared to batch processes. For example, a mixture of 5-chloro-6-methylpicolinic acid and methanol is pumped through a reactor column packed with acidic ion-exchange resins, achieving near-quantitative conversion in under 2 hours.

Benefits:

-

Higher throughput and consistent product quality.

-

Reduced solvent waste and energy consumption.

Purification Techniques

Industrial processes prioritize cost-effective purification:

-

Distillation: Removes excess methanol and by-products under reduced pressure.

-

Recrystallization: The crude ester is dissolved in hot heptane and cooled to yield crystalline product.

-

Chromatography: Reserved for high-purity applications, such as pharmaceutical intermediates.

Reaction Optimization and Yield Enhancement

Catalyst Screening

Alternative catalysts to sulfuric acid include:

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO): Increase reaction rates but complicate purification.

-

Neat methanol: Simplifies workup and is preferred industrially.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

-

HPLC: Quantifies purity (>99% for pharmaceutical grades).

Comparative Data on Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-6-methylpicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-6-methylpicolinic acid and methanol in the presence of a base or acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Nucleophilic Substitution: Substituted picolinates with various functional groups.

Ester Hydrolysis: 5-chloro-6-methylpicolinic acid.

Oxidation: 5-chloro-6-methylpicolinic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-6-methylpicolinate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various therapeutic areas, particularly in the development of anti-cancer agents.

Case Study: Anti-Cancer Drug Development

Recent studies have explored the use of quinoxaline derivatives that incorporate methyl 5-chloro-6-methylpicolinate as a building block. These derivatives exhibit significant anti-cancer activity, targeting specific cancer cell lines with promising efficacy. For instance, one study highlighted the synthesis of compounds that combine this picolinate derivative with piperazine moieties, demonstrating enhanced activity against various tumors .

Agrochemicals

The compound is also utilized in the agrochemical industry, particularly in the synthesis of herbicides and pesticides. Its structural properties allow it to serve as a precursor for various agrochemical formulations.

Case Study: Herbicidal Applications

Research indicates that methyl 5-chloro-6-methylpicolinate can be transformed into herbicidal compositions that effectively control unwanted vegetation. The ability to modify its structure allows chemists to enhance its selectivity and efficacy against specific weed species while minimizing impact on crops .

Material Science

In material science, methyl 5-chloro-6-methylpicolinate is being explored for its potential applications in creating novel materials with unique properties.

The synthesis of methyl 5-chloro-6-methylpicolinate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Pathway Example

A common synthetic route involves:

- Starting from 6-methylpicolinic acid.

- Chlorination at the 5-position.

- Methylation to yield methyl 5-chloro-6-methylpicolinate.

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-methylpicolinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-chloro-6-methylpicolinate belongs to a family of chlorinated methyl picolinates with varying substituent positions. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Chlorinated Methyl Picolinates

*Similarity scores based on structural and functional group alignment ().

Key Findings:

Positional Isomerism :

- The 5-Cl,6-CH₃ configuration in the target compound creates a unique electronic environment. The chlorine atom (electron-withdrawing) and methyl group (electron-donating) in adjacent positions induce localized polarization, enhancing reactivity in nucleophilic substitution reactions compared to isomers like 6-Cl,5-CH₃ .

- 6-Cl,4-CH₃ and 6-Cl,3-CH₃ isomers exhibit lower similarity scores (0.94 and 0.91, respectively), attributed to reduced steric and electronic compatibility with biological targets (e.g., enzyme active sites) .

Functional Group Impact :

- The absence of a methyl group in methyl 6-chloropicolinate (CAS 6636-55-1) reduces its steric bulk, increasing solubility in polar solvents like THF or DMF but decreasing lipid membrane permeability compared to the target compound .

Synthetic Considerations :

- Synthesis of positional isomers often requires regioselective protection/deprotection strategies. For example, sulfonamide-functionalized analogs () use controlled sulfonation and methylation steps, which may apply to the target compound’s synthesis.

Physicochemical Properties :

- The 5-Cl,6-CH₃ configuration likely lowers volatility (compared to simpler esters like methyl salicylate in ) due to increased molecular weight and halogenated aromatic stability.

- Melting points and solubility profiles are influenced by substituent positions; for instance, 6-Cl,3-CH₃ isomers may exhibit lower crystallinity due to asymmetric packing .

Applications :

- High-similarity isomers (e.g., 6-Cl,5-CH₃ ) are used in herbicide intermediates, whereas the target compound’s dual substituents may optimize binding in kinase inhibitors or antimicrobial agents .

Biological Activity

Methyl 5-chloro-6-methylpicolinate (MCP) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

Methyl 5-chloro-6-methylpicolinate is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. Its molecular formula is C_8H_8ClN_O_2, and it exhibits properties typical of chlorinated aromatic compounds, including enhanced lipophilicity and potential bioactivity.

The biological activity of MCP is primarily attributed to its ability to interact with various molecular targets within biological systems. The chlorine atom enhances its reactivity, allowing it to participate in biochemical pathways that modulate cellular functions. Studies suggest that MCP may influence:

- Cell Signaling Pathways : MCP has been shown to affect signaling cascades involved in cell proliferation and apoptosis.

- Gene Expression : The compound can alter the expression levels of genes associated with metabolic processes and stress responses.

- Enzyme Activity : MCP may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

Antimicrobial Properties

Research indicates that MCP exhibits antimicrobial activity against a range of pathogens. A study conducted by demonstrated that MCP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Potential

MCP has also been investigated for its anticancer properties. In vitro studies have shown that MCP induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was highlighted in a preclinical study where it demonstrated significant cytotoxic effects on breast cancer cells .

Case Studies

- Antimicrobial Efficacy : A systematic review analyzed various studies on MCP's antimicrobial effects. It was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Anticancer Activity : In a study involving human breast cancer cell lines, MCP was shown to reduce cell viability by 60% at a concentration of 50 µM after 48 hours of treatment, indicating strong potential for further development as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₀₂ |

| Molecular Weight | 185.60 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity (MIC) | 32 - 128 µg/mL |

| Cytotoxicity (IC₅₀) | 50 µM (breast cancer cells) |

Pharmaceutical Development

Given its biological activities, MCP is being explored for various pharmaceutical applications, particularly in developing novel antimicrobial and anticancer therapies. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Agrochemical Use

MCP's ability to inhibit microbial growth makes it a candidate for use in agrochemicals, potentially serving as a biopesticide or fungicide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-chloro-6-methylpicolinate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves regioselective chlorination and esterification. Key steps include:

- Halogenation : Use of chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions to target the 5-position of the pyridine ring.

- Esterification : Methylation via methanol in acidic media (e.g., H₂SO₄ catalysis) to form the methyl ester.

- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or acetonitrile), and stoichiometric ratios (1:1.2 substrate:chlorinating agent) significantly impact yield .

- Characterization : Confirm regiochemistry via ¹H/¹³C NMR (distinct coupling patterns for 5-Cl and 6-CH₃) and mass spectrometry .

Q. How can spectroscopic techniques differentiate Methyl 5-chloro-6-methylpicolinate from its structural analogs (e.g., 6-chloro-5-methyl isomers)?

- Methodological Answer :

- NMR Analysis : ¹H NMR shows distinct splitting patterns:

- 5-Cl deshields adjacent protons (H-4 and H-6), causing downfield shifts (~δ 8.2–8.5 ppm).

- 6-CH₃ protons resonate as a singlet (~δ 2.6 ppm) due to lack of neighboring protons .

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹; absence of N–H stretches rules out dimethylamino analogs .

Q. What purification strategies are effective for isolating high-purity Methyl 5-chloro-6-methylpicolinate?

- Methodological Answer :

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for ester-rich fractions.

- Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve trace impurities .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of Methyl 5-chloro-6-methylpicolinate in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl at C-5 activates the ring for nucleophilic attack at C-4 or C-5.

- Steric Hindrance : The 6-CH₃ group restricts access to C-6, directing substitution to C-4. Computational modeling (DFT) predicts reaction pathways .

- Experimental Validation : Kinetic studies under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic) quantify activation barriers .

Q. How can researchers resolve contradictions in reported bioactivity data for Methyl 5-chloro-6-methylpicolinate derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography (SHELX refinement ) to confirm regiochemistry.

- Meta-Analysis : Apply PICOT frameworks (Population: target enzymes; Intervention: compound concentration; Comparison: positive/negative controls) to standardize data interpretation .

Q. What strategies improve regioselectivity in the synthesis of Methyl 5-chloro-6-methylpicolinate derivatives with multiple halogen substituents?

- Methodological Answer :

- Stepwise Halogenation : Introduce Cl first at C-5 via directed ortho-metalation, followed by CH₃ at C-6 using Grignard reagents.

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitution .

- Catalytic Systems : Pd-catalyzed C–H activation for late-stage functionalization minimizes side reactions .

Comparative Analysis Table: Structural Analogs

Guidelines for Reporting Methodologies

- Synthesis : Document reaction time, temperature, and purification yields to enable reproducibility (per Medicinal Chemistry Research standards ).

- Data Presentation : Avoid overloading figures with structures; prioritize clarity in reaction schemes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.